molecular formula C16H19N3O4 B3981826 N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide

Cat. No.: B3981826
M. Wt: 317.34 g/mol
InChI Key: DUKNFGFHYSJPPR-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. This compound is characterized by the presence of a cyclohexene ring and a nitrophenyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide typically involves the reaction of cyclohexene with ethylenediamine, followed by the introduction of a nitrophenyl group. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of cyclohexene oxides.

    Reduction: Formation of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(4-aminophenyl)ethanediamide.

    Substitution: Formation of various substituted ethanediamides depending on the substituent introduced.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide is used in several scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. The nitrophenyl group plays a crucial role in these interactions, often participating in hydrogen bonding and van der Waals interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide is unique due to the presence of both a cyclohexene ring and a nitrophenyl group, which impart distinct chemical and physical properties. These structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-15(17-11-10-12-4-2-1-3-5-12)16(21)18-13-6-8-14(9-7-13)19(22)23/h4,6-9H,1-3,5,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKNFGFHYSJPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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